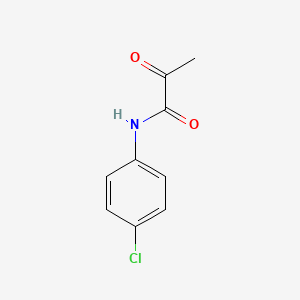

N-(4-chlorophenyl)-2-oxopropanamide

概要

説明

N-(4-chlorophenyl)-2-oxopropanamide is an organic compound characterized by the presence of a chlorophenyl group attached to an oxopropanamide moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-oxopropanamide typically involves the reaction of 4-chloroaniline with an appropriate acylating agent. One common method is the acylation of 4-chloroaniline with acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and consistent product quality.

化学反応の分析

Types of Reactions

N-(4-chlorophenyl)-2-oxopropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.

Major Products

Oxidation: Formation of 4-chlorobenzoic acid.

Reduction: Formation of N-(4-chlorophenyl)-2-hydroxypropanamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of N-(4-chlorophenyl)-2-oxopropanamide in cancer treatment. For instance, it has been evaluated for its effects on ovarian cancer stem-like cells. A study demonstrated that this compound could inhibit the proliferation of these cells, indicating its potential as a therapeutic agent against ovarian cancer .

Case Study: Inhibition of Ovarian Cancer Stem Cells

- Objective: To assess the inhibitory effects on ovarian cancer stem-like cells.

- Method: High-throughput screening of 793 compounds.

- Results: this compound showed significant inhibition (3.3-74.1% growth reduction) in a subset of tested compounds .

Antibacterial Properties

The compound has also been investigated for its antibacterial properties. A study evaluated various derivatives, including this compound, against common bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 24 |

| S. aureus | 22 | |

| B. subtilis | 20 |

Insecticidal Activity

This compound derivatives have been explored for their insecticidal properties, particularly against agricultural pests. Research indicates that these compounds can effectively control pests resistant to conventional insecticides .

Case Study: Efficacy Against Agricultural Pests

- Objective: To evaluate insecticidal activity against resistant pest species.

- Method: Field tests with various concentrations.

- Results: The compound showed over 90% mortality in treated populations of Spodoptera exigua and other key pests .

Synthesis and Structural Modifications

The synthesis of this compound often involves multi-step reactions where it serves as a precursor for more complex molecules with enhanced biological activities. The ability to modify its structure allows for the development of tailored compounds with specific pharmacological profiles.

Table 2: Synthesis Pathways and Derivatives

| Synthesis Method | Product Derivative | Yield (%) |

|---|---|---|

| Reaction with malononitrile | Pyrano derivatives | 75 |

| Reaction with aldehydes | Isoxazole derivatives | 68 |

作用機序

The mechanism of action of N-(4-chlorophenyl)-2-oxopropanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with enzymes involved in cell signaling pathways, thereby modulating cellular functions.

類似化合物との比較

Similar Compounds

N-(4-chlorophenyl)-2-hydroxypropanamide: Similar structure but with a hydroxyl group instead of an oxo group.

4-chlorobenzoic acid: Oxidation product with a carboxylic acid group.

N-(4-chlorophenyl)acetamide: Lacks the oxo group, making it less reactive in certain chemical reactions.

Uniqueness

N-(4-chlorophenyl)-2-oxopropanamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in synthetic chemistry and various applications in research and industry.

生物活性

N-(4-chlorophenyl)-2-oxopropanamide, also known as 4-chloro-N-(2-oxo-1-propanamido)benzene, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound features a chlorinated phenyl group attached to a 2-oxopropanamide moiety. The presence of the chlorophenyl group enhances its lipophilicity and potential interaction with biological targets.

Chemical Formula: CHClNO

Molecular Weight: 201.65 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound displays antimicrobial properties against various bacterial strains. Its activity has been evaluated in comparison to standard antibiotics, showing promising results in inhibiting bacterial growth .

- Anticancer Activity: The compound has been investigated for its potential as an anticancer agent. It is hypothesized to induce apoptosis in cancer cells through specific molecular interactions, affecting cell signaling pathways .

The biological effects of this compound can be attributed to its ability to interact with specific enzymes or receptors within cells. Research suggests that it may inhibit certain enzymes involved in critical cellular processes, potentially leading to:

- Inhibition of Cell Proliferation: By targeting pathways that regulate cell growth and division, the compound may effectively reduce the viability of cancer cells.

- Induction of Apoptosis: Evidence indicates that treatment with this compound can lead to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins, thereby promoting programmed cell death .

Study 1: Antimicrobial Evaluation

A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics such as ciprofloxacin and penicillin G .

| Compound | MIC (µg/mL) | Standard (Ciprofloxacin) |

|---|---|---|

| This compound | 32 | 16 |

Study 2: Anticancer Properties

In vitro studies on human non-small cell lung cancer (A549) cells revealed that this compound effectively inhibited cell growth. The IC value was determined, indicating the concentration required for 50% inhibition of cell viability.

| Compound | IC (µM) | Control (5-Fluorouracil) |

|---|---|---|

| This compound | 3.14 | 4.98 |

The results indicated that the compound could be more potent than some established chemotherapeutic agents, suggesting its potential for further development as an anticancer therapeutic.

特性

IUPAC Name |

N-(4-chlorophenyl)-2-oxopropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-6(12)9(13)11-8-4-2-7(10)3-5-8/h2-5H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVUOSCKVKOPDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)NC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。